3-(2-Iodobenzamido)benzoic acid
Overview
Description
3-(2-Iodobenzamido)benzoic acid is an organic compound with the molecular formula C14H10INO3 and a molecular weight of 367.14 g/mol It is a derivative of benzoic acid, where an iodine atom is attached to the benzene ring, and an amide linkage connects another benzene ring to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodobenzamido)benzoic acid typically involves the iodination of benzoic acid derivatives followed by amide formation. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom . The resulting 2-iodobenzoic acid is then reacted with an appropriate amine to form the amide linkage under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodobenzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Iodobenzamido)benzoic acid has several applications in scientific research:
Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Iodobenzamido)benzoic acid involves its reactivity due to the presence of the iodine atom and the amide linkage. The iodine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds and interact with various molecular targets. These interactions can affect molecular pathways and biological processes, making the compound useful in medicinal chemistry and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodobenzamido benzoic acid
- 4-Iodobenzamido benzoic acid
- 2-Iodobenzoic acid
- 3-Iodobenzoic acid
- 4-Iodobenzoic acid
Uniqueness
3-(2-Iodobenzamido)benzoic acid is unique due to the specific positioning of the iodine atom and the amide linkage, which imparts distinct chemical reactivity and potential for forming complex molecules. Compared to other iodobenzoic acids, the amide linkage in this compound provides additional sites for hydrogen bonding and molecular interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[(2-iodobenzoyl)amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKKCYPTWSCMFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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